molecular formula C7H15N B12436437 2,3,4-Trimethylpyrrolidine

2,3,4-Trimethylpyrrolidine

Cat. No.: B12436437
M. Wt: 113.20 g/mol
InChI Key: YFZJBYQBYKUDMK-UHFFFAOYSA-N
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Description

2,3,4-Trimethylpyrrolidine is a nitrogen-containing heterocyclic compound characterized by a five-membered ring structure with three methyl groups attached at the 2nd, 3rd, and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,3,4-trimethylbutanal with ammonia or primary amines under acidic conditions to form the pyrrolidine ring. Another approach involves the reduction of 2,3,4-trimethylpyrrole using hydrogenation catalysts.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor compounds are subjected to high pressure and temperature in the presence of metal catalysts such as palladium or platinum. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups through reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; performed under an inert atmosphere.

    Substitution: Halogens (e.g., chlorine, bromine), electrophiles; reactions often require a catalyst or specific reaction conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or other substituted pyrrolidine derivatives.

Scientific Research Applications

2,3,4-Trimethylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,3,4-Trimethylpyrrolidine can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler analog without the methyl substitutions.

    2,3,5-Trimethylpyrrolidine: Another methyl-substituted pyrrolidine with a different substitution pattern.

    Pyrrole: An aromatic analog with different electronic properties.

Uniqueness: The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

2,3,4-trimethylpyrrolidine

InChI

InChI=1S/C7H15N/c1-5-4-8-7(3)6(5)2/h5-8H,4H2,1-3H3

InChI Key

YFZJBYQBYKUDMK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C1C)C

Origin of Product

United States

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